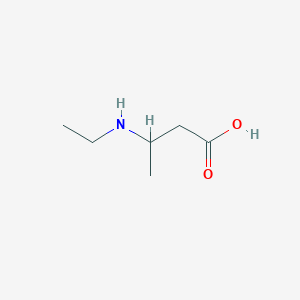

3-(Ethylamino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the use of starting materials such as 4-(methylamino)-3-nitrobenzoic acid, leading to the successful obtainment of complex molecules characterized by various spectroscopic techniques (Liu et al., 2019). Another example includes the synthesis of diamino benzoylamido butanoic acid, showcasing the transformation of nitro acid to amino acid, demonstrating the versatility in synthetic approaches (Yuan Shi-jun).

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR, and IR spectroscopy, providing detailed insights into the geometric and electronic structure of compounds. For instance, the structure of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate was elucidated using a combination of spectroscopic methods, confirming the structural assignments and shedding light on the molecule's conformation (Farghaly & Gomha, 2012).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate the reactivity and potential for functionalization. The transformation of 4-(1H-indol-3-yl)butanoic acid through various phases to yield novel indole-based oxadiazole scaffolds highlights the compound's versatility in participating in nucleophilic substitution reactions, which are crucial for the synthesis of potent inhibitors (Nazir et al., 2018).

Physical Properties Analysis

Understanding the physical properties of compounds similar to 3-(Ethylamino)butanoic acid, such as solubility, melting points, and crystalline structure, is essential for determining their applicability in various scientific fields. The isothermal crystallization and structural characterization of poly(ethylene-2,5-furanoate) provide insights into the material's behavior under different conditions, which can be extrapolated to understand the physical behavior of similar compounds (Stoclet et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and mechanisms of reaction, are fundamental to understanding a compound's utility in chemical synthesis and its potential applications. The study on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates demonstrates the compound's reactivity and the potential for creating a variety of biologically active molecules through different synthetic pathways (Cucek & Verček, 2008).

Scientific Research Applications

Synthesis and Inhibition Studies

- Chemical Synthesis and Biological Applications:

- Synthesis of Indole-Based Scaffolds:

- 4-(1H-indol-3-yl)butanoic acid, a compound structurally related to 3-(Ethylamino)butanoic acid, was transformed into various compounds, including ethyl 4-(1H-indol-3-yl)butanoate and 4-(1H-indol-3-yl)butanohydrazide. These molecules were evaluated for their inhibitory potential against urease enzyme, showcasing their potential as therapeutic agents in drug designing programs (Nazir et al., 2018).

- Synthesis of Sortase A Inhibitors:

- Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate, a compound related to 3-(Ethylamino)butanoic acid, was identified as a novel class of sortase A inhibitors. This discovery is crucial for tackling Gram-positive pathogens, offering a new avenue for therapeutic applications (Maggio et al., 2016).

- Synthesis of Indole-Based Scaffolds:

Material Science Applications

- Polymer Science and Material Applications:

Polyamide Hydrolysis:

- A study on the hydrolysis of polyamide highlighted the role of small organic acids, including butanoic acid, in accelerating the hydrolysis process. This finding is vital for understanding and improving the stability and degradation properties of polyamide materials (Hocker et al., 2014).

Development of Zinc AP-MOCVD Precursors:

- Compounds structurally related to 3-(Ethylamino)butanoic acid, like ethyl 3-N-(isopropylamino)-2-butenoate, were synthesized and used to develop zinc precursors for the growth of ZnO via AP-MOCVD. This research is critical for advancements in material science, particularly in the field of thin film and semiconductor technology (Matthews et al., 2006).

Safety and Hazards

The safety information for 3-(Ethylamino)butanoic acid indicates that it is a compound that requires careful handling . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds such as branched-chain amino acids (bcaas) like leucine, isoleucine, and valine are known to interact with various enzymes and receptors in the body

Biochemical Pathways

For instance, branched-chain amino acids are known to be involved in various metabolic pathways, including protein synthesis and degradation, glucose metabolism, and lipid metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(Ethylamino)butanoic acid . .

properties

IUPAC Name |

3-(ethylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-7-5(2)4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDCZZABOMHICR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)

![3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2482905.png)

![9-(4-isopropylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2482907.png)

![1-(3-Acetyl-phenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2482909.png)

![Cyclopentanecarbonitrile, 3-[(methylsulfonyl)oxy]-](/img/structure/B2482912.png)

![[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol](/img/structure/B2482914.png)

![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)

![4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2482917.png)

![Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2482918.png)

![(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2482921.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)